p-Tolylazoxycyanide
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Overview
Description
p-Tolylazoxycyanide: is an organic compound that belongs to the class of azoxy compounds These compounds are characterized by the presence of an azoxy group (-N=N(O)-) attached to a cyanide group and a p-tolyl group (a benzene ring substituted with a methyl group at the para position)
Preparation Methods
The synthesis of p-Tolylazoxycyanide typically involves the reaction of p-toluidine with nitrous acid to form p-tolylazoxybenzene, which is then further reacted with cyanogen bromide to yield this compound. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Synthetic Route:
Formation of p-Tolylazoxybenzene:
Formation of this compound:
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, industrial production methods may involve optimization of reaction conditions, use of continuous flow reactors, and purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
p-Tolylazoxycyanide undergoes various chemical reactions, including:
-
Oxidation:
- This compound can be oxidized to form p-Tolylazoxycarboxylic acid using strong oxidizing agents such as potassium permanganate.
-
Reduction:
- Reduction of this compound can yield p-Tolylhydrazine using reducing agents like lithium aluminum hydride.
-
Substitution:
- The cyanide group in this compound can be substituted with other nucleophiles such as amines or alcohols to form corresponding derivatives.
Common Reagents and Conditions:
- Oxidizing agents: Potassium permanganate, hydrogen peroxide.
- Reducing agents: Lithium aluminum hydride, sodium borohydride.
- Nucleophiles: Amines, alcohols.
Major Products:
- p-Tolylazoxycarboxylic acid (oxidation).
- p-Tolylhydrazine (reduction).
- Various substituted derivatives (substitution).
Scientific Research Applications
p-Tolylazoxycyanide has several applications in scientific research, including:
-
Chemistry:
- Used as a precursor in the synthesis of other azoxy compounds.
- Employed in the study of reaction mechanisms involving azoxy groups.
-
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
-
Medicine:
- Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
-
Industry:
- Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of p-Tolylazoxycyanide involves its interaction with molecular targets through the azoxy and cyanide groups. The azoxy group can participate in redox reactions, while the cyanide group can act as a nucleophile or electrophile in various chemical processes. The specific pathways and molecular targets depend on the context of its application, such as in biological systems or chemical reactions.
Comparison with Similar Compounds
- p-Tolylazoxybenzene
- p-Tolylhydrazine
- p-Tolylcyanide
Uniqueness:
- p-Tolylazoxycyanide is unique due to the presence of both azoxy and cyanide groups, which confer distinct chemical reactivity and potential applications.
Properties
IUPAC Name |
cyanoimino-(4-methylphenyl)-oxidoazanium |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-7-2-4-8(5-3-7)11(12)10-6-9/h2-5H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDUNJHINICKBSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)[N+](=NC#N)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54797-21-6 |
Source
|
Record name | p-Tolylazoxycyanide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=264715 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
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